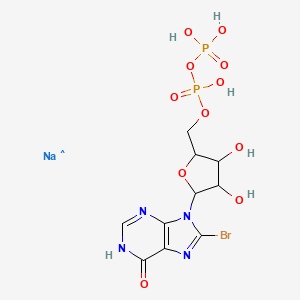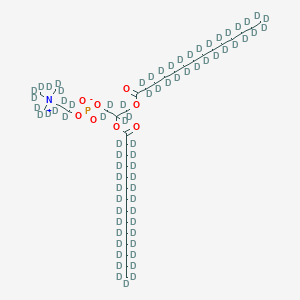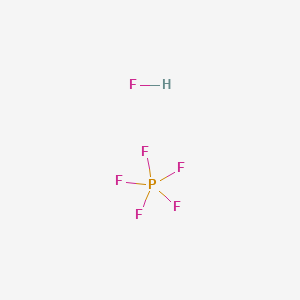
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an allyloxy group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by the allylation of the resulting 4-bromothiophene-2-carboxylic acid using an allyl halide in the presence of a base, such as potassium carbonate, to form the allyloxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyloxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carboxylic acid group.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and bromine substituents can influence the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
3-(Methoxy)-4-bromothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group provides opportunities for further functionalization, while the bromine atom allows for selective substitution reactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrO3S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
4-bromo-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
SLNYKKCDRPPIKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)






![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

